4-Amino-3-(3-hydroxyphenyl)butanoicacidhydrochloride
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Overview
Description
4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO3 and a molecular weight of 217.65 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and a butanoic acid moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and 4-aminobutyric acid.
Condensation Reaction: The first step involves a condensation reaction between 3-hydroxybenzaldehyde and 4-aminobutyric acid in the presence of a suitable catalyst to form an intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of 4-amino-3-(3-hydroxyphenyl)butanoic acid.
Industrial Production Methods
In industrial settings, the production of 4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.
Optimization of Reaction Conditions: Industrial production often involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced derivatives.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(4-hydroxyphenyl)butanoic acid: Similar structure but with a different position of the hydroxy group.
4-amino-3-phenylbutanoic acid hydrochloride: Lacks the hydroxy group on the phenyl ring.
2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid: Contains an additional hydroxy group on the butanoic acid moiety.
Uniqueness
4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
62253-70-7 |
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Molecular Formula |
C10H14ClNO3 |
Molecular Weight |
231.67 g/mol |
IUPAC Name |
4-amino-3-(3-hydroxyphenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-6-8(5-10(13)14)7-2-1-3-9(12)4-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H |
InChI Key |
NAMKZHSXCPZXFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)CN.Cl |
Origin of Product |
United States |
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